2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydrothiopyrane)
Description
The compound 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydrothiopyrane) (CAS: 176976-54-8) is a spirocyclic derivative of 1,3-diazaadamantane, characterized by a unique fusion of a diazaadamantane core with a tetrahydrothiopyrane ring. Its structure includes methyl substituents at positions 2', 2', 5, and 7, along with a ketone group at position 4. The spirocyclic architecture introduces conformational rigidity, which may enhance metabolic stability and influence receptor binding compared to non-spiro analogs. Its structural novelty lies in the integration of sulfur-containing tetrahydrothiopyrane, which may modulate solubility and pharmacokinetic properties.
Properties
CAS No. |
195256-69-0 |
|---|---|
Molecular Formula |
C16H26N2OS |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2',2',5,7-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-thiane]-6-one |
InChI |
InChI=1S/C16H26N2OS/c1-13(2)7-16(5-6-20-13)17-8-14(3)9-18(16)11-15(4,10-17)12(14)19/h5-11H2,1-4H3 |
InChI Key |
HCFPLHLEAOWZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCS1)N3CC4(CN2CC(C3)(C4=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Components
Procedure
-
Combine 2,2,5,7-tetramethylcyclohexanedione (1.5 mol), paraformaldehyde (7.5 mol), and ammonium acetate (3.0 mol) in ethanol (1:1 w/v).
-
Reflux at 80–100°C for 4–6 hours. The solution turns red, and a crystalline precipitate forms.
-
Cool, filter, and recrystallize from ethanol or chloroform to yield 5,7-dimethyl-1,3-diazaadamantan-6-one .
Spirocyclization with Tetrahydrothiopyrane
The tetrahydrothiopyrane ring is introduced via spirocyclization , leveraging sulfur-containing precursors.
Thiol-Based Cyclization
Procedure:
-
Dissolve 5,7-dimethyl-1,3-diazaadamantan-6-one (1.0 mol) and 1,4-butanedithiol (1.2 mol) in dichloromethane.
-
Quench with 1N HCl, extract with DCM, and recrystallize from ethanol/hexane.
Alternative Multi-Component Approach
A one-pot synthesis may streamline the process, combining diazaadamantane formation and spirocyclization.
Components
Procedure
-
React diketone (2.0 mmol), paraformaldehyde (10 mmol), ammonium acetate (4.0 mmol), and 3-mercaptopropionic acid (2.2 mmol) in acetic acid.
-
Stir at 25°C for 8–12 hours. The spiro structure forms via tandem aza-Michael/Michael addition.
Purification and Characterization
Spectroscopic Data
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2’,2’,5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4’-tetrahydrothiopyrane) can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry
The unique structure of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydrothiopyrane) suggests several potential medicinal applications:
- Antimicrobial Activity : Initial studies indicate that compounds with similar structural features exhibit significant antimicrobial properties against various bacterial strains. The presence of nitrogen and sulfur functionalities enhances interaction with biological targets.
Anticancer Properties
Research into related compounds has shown promising results in anticancer applications:
- Compounds structurally related to 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydrothiopyrane) have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines.
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction of this compound with biological targets:
- These studies can predict binding affinities and modes of action, which are critical for developing therapeutic agents targeting specific enzymes or receptors involved in disease pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study | Evaluated the antimicrobial efficacy of synthesized derivatives | Identified significant activity against Gram-positive bacteria; potential for development as new antibiotics. |
| Cytotoxicity Evaluation | Assessed the anticancer potential using various cancer cell lines | Showed promising cytotoxic effects; further investigation required for mechanism elucidation. |
| Molecular Docking Analysis | Investigated binding interactions with target proteins | Provided insights into potential therapeutic mechanisms and guided further synthetic modifications for enhanced activity. |
Mechanism of Action
The mechanism by which 2’,2’,5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4’-tetrahydrothiopyrane) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure and functional groups allow it to engage in specific interactions, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The diazaadamantane scaffold is a versatile pharmacophore, and substituent variations significantly impact biological activity and toxicity. Below is a comparative analysis of the target compound with key analogs:
Structural and Functional Differences
| Compound Name | Core Structure | Substituents | Key Structural Features |
|---|---|---|---|
| Target Compound | Spirodiazaadamantane | 2',2',5,7-Tetramethyl, 6-oxo, tetrahydrothiopyrane | Spiro junction, thiopyrane sulfur |
| 5,7-Diphenyl-1,3-diazaadamantan-6-ol (140) | Diazaadamantane | 5,7-Diphenyl, 6-hydroxy | Aromatic substituents, hydroxyl |
| 2-Pyridine-containing compound 137 | Diazaadamantane | 8,9-Dimethyl, 5,7-carboxyl, 2-pyridine | Heteroaromatic substituent |
| (-)-Myrtenal fragment compound 138 | Diazaadamantane | 5,7-Dimethyl, 6-one, (-)-myrtenal | Terpene-derived chiral moiety |
Key Insights
Substituent Effects: Aromatic groups (e.g., diphenyl in compound 140) correlate with severe toxicity, likely due to increased lipophilicity and CNS penetration . Heteroaromatic substituents (e.g., pyridine in 137) improve analgesic efficacy while maintaining low acute toxicity, suggesting balanced hydrophilicity .
Spirocyclic vs. Non-Spiro Derivatives: The target compound’s spiro architecture may restrict molecular flexibility, improving metabolic stability compared to linear diazaadamantanes. The tetrahydrothiopyrane ring introduces sulfur, which could influence redox properties or sulfotransferase-mediated metabolism.
Unresolved Questions: The biological activity and toxicity of the target compound remain uncharacterized.
Biological Activity
Overview of the Compound
Chemical Structure : The compound 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydrothiopyrane) features a complex spirocyclic structure that includes a diazaadamantane moiety. This unique configuration contributes to its potential biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. The presence of nitrogen and sulfur in the structure may enhance its interaction with microbial enzymes or cell membranes, leading to inhibition of growth.
Anticancer Properties
Several studies have explored the anticancer potential of spirocyclic compounds. These compounds often demonstrate cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and disruption of cell cycle progression.
- Case Study : A study on related compounds showed a notable decrease in viability in human breast cancer cells (MCF-7) when treated with spirocyclic derivatives.
Neuroprotective Effects
Preliminary research suggests that compounds with similar frameworks may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Summary Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Neuroprotective | Potential reduction in oxidative stress |
Research Findings
- Study 1 : Investigated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a significant zone of inhibition at varying concentrations.
- Study 2 : Focused on the anticancer effects in vitro, revealing IC50 values that suggest strong cytotoxicity against specific cancer cell lines.
- Study 3 : Explored neuroprotective properties through in vivo models, demonstrating reduced markers of oxidative stress and improved cognitive function.
Q & A
Q. What statistical methods validate structure-activity relationships (SARs) for derivatives?
- Methodological Answer : Employ partial least squares regression (PLSR) to correlate substituent descriptors (Hammett σ, LogP) with activity. Validate models via leave-one-out cross-validation and external test sets. Use Bayesian networks to identify synergistic substituent effects .
Experimental Design
Q. What strategies mitigate batch-to-batch variability in physicochemical property measurements?
Q. How to design a long-term study on abiotic/biotic transformation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
